molecular formula C11H14N2O2 B8327137 Ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate

Cat. No. B8327137
M. Wt: 206.24 g/mol
InChI Key: KDZAVMTZVGVIBJ-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 1.0 g of monoethyl oxalate in 14 mL of dichloromethane, 0.47 g of 5,6,7,8-tetrahydroquinoxaline, 91 μL of concentrated sulfuric acid, 1.7 g of sodium persulfate, and a suspension of 60 mg of silver nitrate in 14 mL of water were added, and the mixture was heated under reflux while stirring for 1 hour 30 minutes. To the reaction mixture, 1.7 g of sodium persulfate and 60 mg of silver nitrate were further added, and the mixture was heated under reflux for 1 hour 50 minutes. The reaction mixture was charged with chloroform and adjusted to pH 7.5 with a saturated aqueous sodium hydrogen carbonate solution, the insoluble substance was filtered off, and the organic layer was separated. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with hexane:ethyl acetate=90:10 to 67:33 to obtain 0.16 g of ethyl 5,6,7,8-tetrahydroquinoxaline-2-carboxylate as a yellow oily substance.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
91 μL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([O-])=O.[N:9]1[C:18]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]=2[N:12]=C[CH:10]=1.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>ClCCl.O.[N+]([O-])([O-])=O.[Ag+].C(Cl)(Cl)Cl>[N:12]1[C:13]2[CH2:14][CH2:15][CH2:16][CH2:17][C:18]=2[N:9]=[CH:10][C:2]=1[C:1]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Name
Quantity
0.47 g
Type
reactant
Smiles
N1=CC=NC=2CCCCC12
Name
Quantity
91 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
14 mL
Type
solvent
Smiles
O
Name
Quantity
60 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
60 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour 50 minutes
Duration
50 min
FILTRATION
Type
FILTRATION
Details
the insoluble substance was filtered off
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
elution with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=NC=2CCCCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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